molecular formula C18H17N3 B15495835 ANILINE, N,N-DIMETHYL-p-(1-NAPHTHYLAZO)- CAS No. 607-59-0

ANILINE, N,N-DIMETHYL-p-(1-NAPHTHYLAZO)-

Cat. No.: B15495835
CAS No.: 607-59-0
M. Wt: 275.3 g/mol
InChI Key: RKGIHRYVFSZPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

607-59-0

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

N,N-dimethyl-4-(naphthalen-1-yldiazenyl)aniline

InChI

InChI=1S/C18H17N3/c1-21(2)16-12-10-15(11-13-16)19-20-18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,1-2H3

InChI Key

RKGIHRYVFSZPKN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N,N-Dimethyl-p-(1-naphthylazo)aniline
  • Molecular Formula : C₁₈H₁₇N₃
  • Molecular Weight : 275.38 g/mol
  • CAS Registry Number : 613-65-0
  • Synonyms: DAN, p-Dimethylaminobenzeneazo-1-naphthalene .

Key Properties :

  • Toxicity: Classified as a questionable carcinogen with experimental tumorigenic data. Oral administration in rats (TDLo: 25 g/kg over 79 weeks) induced tumors, and subcutaneous exposure (TDLo: 90 mg/kg over 2 weeks) demonstrated carcinogenicity .
  • Mutagenicity : Positive results in rat liver cell assays at 10–100 µmol/L concentrations .

Safety Profile: Emits toxic NOx fumes upon decomposition. Regulatory caution is advised due to carcinogenic and mutagenic risks .

Table 1: Structural and Toxicological Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Toxicological Data Environmental Behavior
N,N-Dimethyl-p-(1-naphthylazo)aniline C₁₈H₁₇N₃ 275.38 1-Naphthyl group Carcinogenic (rat TDLo: 25 g/kg), mutagenic (rat liver cells) High BCF (1780), high Koc (7390)
N,N-Dimethyl-p-(3,4-xylylazo)aniline C₁₆H₁₉N₃ 253.38 3′,4′-Dimethylphenyl Oral rat TDLo: 9030 mg/kg over 25 weeks (carcinogenic) Data limited; likely lower BCF
3′-Methyl-4-dimethylaminoazobenzene C₁₅H₁₇N₃ 239.35 3′-Methylphenyl Tumorigenic in rats (subcutaneous TDLo: 90 mg/kg) Moderate persistence expected
N,N-Dimethyl-p-(3,5-difluorophenylazo)aniline C₁₄H₁₃F₂N₃ 261.28 3′,5′-Difluorophenyl Limited toxicity data; fluorine substituents may reduce bioaccumulation Lower BCF (predicted)
3′-Nitro-4-dimethylaminoazobenzene C₁₄H₁₄N₄O₂ 270.29 3′-Nitrophenyl Mutagenic in microbial assays; nitro group enhances electrophilicity High soil mobility due to polarity
Key Findings :

Electron-withdrawing groups (e.g., nitro, fluoro) alter electronic properties. The nitro derivative (3′-nitro) shows heightened mutagenicity, likely due to nitroso metabolite formation .

Environmental Persistence :

  • The parent compound’s high log Kow (4.58) drives bioaccumulation, whereas polar substituents (e.g., nitro in 3′-nitro analog) reduce soil adsorption .
  • Fluorinated analogs may exhibit lower BCF values due to increased solubility and metabolic resistance .

Carcinogenic Mechanisms: All azo compounds listed are pro-carcinogens, requiring metabolic activation (e.g., azoreductase cleavage) to form aromatic amines. The 1-naphthylazo derivative’s metabolites may include 1-naphthylamine, a known carcinogen . Methylated analogs (e.g., 3,4-xylylazo) form dimethylaniline derivatives, which exhibit hepatotoxicity and tumor promotion .

Q & A

Basic: What are the standard methods for synthesizing N,N-Dimethyl-p-(1-naphthylazo)aniline, and how do reaction conditions influence yield?

The synthesis of azo compounds like N,N-Dimethyl-p-(1-naphthylazo)aniline typically involves diazonium salt coupling. A general approach includes:

  • Diazotization : Treating aniline derivatives (e.g., N,N-dimethylaniline) with nitrous acid (HNO₂) under acidic conditions to form diazonium salts.
  • Coupling : Reacting the diazonium salt with 1-naphthol or 1-naphthylamine in a pH-controlled environment (e.g., alkaline for naphthol coupling).
    Yield optimization requires precise temperature control (0–5°C during diazotization) and stoichiometric ratios to minimize side reactions like triazene formation. Solvent choice (e.g., aqueous HCl/ethanol mixtures) and pH adjustments are critical for regioselectivity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent patterns and confirm azo (-N=N-) bond formation. Aromatic proton shifts (δ 7.0–8.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm) are diagnostic .
  • Infrared (IR) Spectroscopy : Stretching vibrations for -N=N- (~1450–1600 cm⁻¹) and aromatic C-H (~3000 cm⁻¹) confirm structural motifs .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. This is critical for studying π-π stacking in aromatic systems .

Advanced: How do contradictory toxicity datasets (e.g., carcinogenicity vs. non-carcinogenicity) impact risk assessment in laboratory settings?

Conflicting data arise from variations in experimental models and exposure routes:

  • In vitro vs. in vivo : Rat liver cells (MUREAV 136,255,84) show mutagenicity at 10 µM, while oral studies (ENMUDM 7,101,85) report tumors only at high doses (100 mg/kg). Discrepancies may reflect metabolic differences or bioavailability .
  • Mitigation : Use tiered testing—start with Ames tests (bacterial mutagenicity) followed by mammalian cell assays (e.g., micronucleus) and in vivo models. Prioritize OECD guidelines for consistency .

Advanced: What safety protocols are critical when handling this compound due to its mutagenic and carcinogenic profile?

  • Containment : Use fume hoods and closed systems to avoid inhalation/contact. Personal protective equipment (PPE) includes nitrile gloves and lab coats .
  • Decomposition : Thermal degradation releases NOₓ fumes; use scrubbers or neutralization (e.g., alkaline traps) .
  • Waste Disposal : Incinerate at >1000°C with NOₓ abatement. Avoid landfill disposal due to soil mobility (log Kₒₒₜ ~4.58) .

Advanced: How can researchers resolve contradictions in genotoxicity data across studies?

  • Meta-analysis : Compare study parameters (e.g., dose, exposure duration). For example, oral TDLo (25 g/kg/79W-C) in rats (JNCIAM 13,57,52) vs. lower in vitro thresholds .
  • Mechanistic Studies : Use comet assays to detect DNA strand breaks or LC-MS/MS to identify adducts. Clarify if toxicity is direct (DNA binding) or indirect (oxidative stress) .

Basic: What regulatory frameworks apply to this compound in academic research?

  • Classification : Listed as a "questionable carcinogen" (IARC Group 3) with OSHA hazard codes for mutagenicity. Follow REACH regulations for EU labs .
  • Documentation : Maintain Safety Data Sheets (SDS) under 29 CFR 1910.1200 (OSHA) and report incidents per ECHA guidelines .

Advanced: What experimental design challenges arise when studying its environmental fate?

  • Soil Mobility : High log Kₒₒₜ (~7390) suggests strong adsorption, but pH-dependent ionization (pKa ~3.23) may enhance leaching in acidic soils .
  • Degradation Pathways : Photolysis under UV light cleaves azo bonds, but metabolites (e.g., aromatic amines) may persist. Use HPLC-UV/MS to track degradation .

Basic: What are the compound’s primary applications in materials science?

  • Dye Chemistry : Used as an azo dye precursor for textiles and paper due to chromophoric -N=N- groups. Stability under UV light is a research focus .
  • Photoresponsive Materials : Azobenzene derivatives exhibit cis-trans isomerism under light; potential applications in optoelectronics require purity >98% (HPLC-validated) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.